molecular formula C6H10N4O2 B13158726 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide CAS No. 111375-27-0

5-amino-3-ethoxy-1H-pyrazole-4-carboxamide

Cat. No.: B13158726
CAS No.: 111375-27-0
M. Wt: 170.17 g/mol
InChI Key: KDIIJOANVVXKFI-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are a critical scaffold in modern chemical research, primarily due to their extensive applications in pharmaceuticals and agrochemicals. researchgate.netnih.govmdpi.com The pyrazole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous commercially available drugs. mdpi.com Research has demonstrated that pyrazole-containing compounds exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com This has led to intensive investigation into the synthesis and functionalization of novel pyrazole derivatives to explore their therapeutic potential. Beyond medicine, pyrazole derivatives are also utilized in the development of dyes and agrochemicals. researchgate.net

Positional and Structural Characteristics of 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide

This compound is a highly functionalized pyrazole derivative with the chemical formula C₆H₁₀N₄O₂. Its structure is characterized by a central pyrazole ring substituted with three key functional groups that dictate its reactivity and utility as a synthetic intermediate.

Functional GroupPosition on Pyrazole RingSignificance
Amino group (-NH₂)C5A primary amine that is a key nucleophile, enabling reactions to form fused heterocyclic systems.
Ethoxy group (-OCH₂CH₃)C3An alkoxy group that can influence the electronic properties and solubility of the molecule.
Carboxamide group (-CONH₂)C4A functional group that can participate in various chemical transformations and hydrogen bonding.

The arrangement of these substituents on the pyrazole core creates a unique electronic and steric environment. The amino group at the 5-position and the carboxamide at the 4-position are particularly important for its role as a precursor in cyclization reactions to form fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[1,5-a]pyrimidines.

Overview of Academic Research Trajectories for the 5-Aminopyrazole-4-carboxamide Scaffold

The 5-aminopyrazole-4-carboxamide scaffold is a well-established and highly versatile intermediate in organic synthesis. Academic research has heavily focused on its utility in constructing more complex heterocyclic systems, particularly those with potential biological activity.

A primary research trajectory involves the use of 5-aminopyrazole-4-carboxamide derivatives as precursors for pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com These bicyclic systems are of significant interest in drug discovery, and the 5-aminopyrazole scaffold provides a reliable and efficient route to their synthesis. For instance, the amino group of the pyrazole can react with a 1,3-dicarbonyl compound or its equivalent to form the fused pyrimidine ring.

Another significant area of investigation is the exploration of the biological activities of compounds derived from this scaffold. Researchers have designed and synthesized libraries of molecules based on the 5-aminopyrazole-4-carboxamide core to screen for various therapeutic targets. A notable example is the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov The structural features of the 5-aminopyrazole-4-carboxamide scaffold allow for the introduction of various substituents to optimize binding to the active sites of specific kinases. nih.gov

Furthermore, the versatility of the functional groups on the 5-aminopyrazole-4-carboxamide scaffold allows for a wide range of chemical modifications, making it an attractive starting material for combinatorial chemistry and the generation of diverse molecular libraries for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111375-27-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3-amino-5-ethoxy-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C6H10N4O2/c1-2-12-6-3(5(8)11)4(7)9-10-6/h2H2,1H3,(H2,8,11)(H3,7,9,10)

InChI Key

KDIIJOANVVXKFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NN1)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 3 Ethoxy 1h Pyrazole 4 Carboxamide and Analogues

Direct Synthesis Strategies for the Pyrazole (B372694) Core

Direct synthesis strategies aim to construct the pyrazole ring in a single or a few sequential steps from acyclic precursors. These methods are often favored for their efficiency and atom economy.

One-Pot Cyclocondensation Reactions from Precursors

One-pot cyclocondensation reactions are highly efficient for the synthesis of polysubstituted pyrazoles. These reactions typically involve the condensation of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org For the synthesis of pyrazoles, this often involves the in-situ generation of 1,3-dicarbonyl compounds which then react with hydrazines. beilstein-journals.org For instance, ketones and acid chlorides can be used to generate 1,3-diketones in situ, which are then cyclized with hydrazine to form the pyrazole ring. mdpi.com This approach allows for a rapid and general synthesis of various pyrazole derivatives.

A notable one-pot, three-component reaction involves the coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones. This method proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization to yield polyfunctional pyrazoles. organic-chemistry.org

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aldehyde1,3-DicarbonylDiazo compoundTransition metal-free, O2Polysubstituted pyrazole
KetoneAcid chlorideHydrazineBasePolysubstituted pyrazole
Acid chlorideTerminal alkyneHydrazinePd/Cu catalyst3,5-Disubstituted-1H-pyrazole researchgate.net

Michael-Type Addition Reactions for 5-Aminopyrazole Formation

The Michael-type addition is a key step in several synthetic routes to 5-aminopyrazoles. This reaction typically involves the conjugate addition of a nucleophile, such as a hydrazine derivative, to an activated alkene. For instance, the reaction of hydrazines with α,β-unsaturated nitriles is a common method for synthesizing 5-aminopyrazoles. chim.it

A series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have been synthesized via a Michael-type addition reaction between (ethoxymethylene)malononitrile and various aryl hydrazines. scirp.org This reaction demonstrates excellent regioselectivity, yielding the 5-aminopyrazole isomer exclusively. The reaction mechanism involves an initial Michael addition of the hydrazine to the activated double bond of the malononitrile (B47326) derivative, followed by an intramolecular cyclization and elimination of ethanol.

Furthermore, the reaction of 3-phenacylideneoxindoles can be initiated by a Michael addition. In a specific example, tosylhydrazine reduces one molecule of 3-phenacylideneoxindole, which then acts as a Michael donor to another molecule of the starting material, leading to a sequential Michael addition and intramolecular aldol (B89426) condensation. rsc.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex heterocyclic scaffolds like pyrazoles in a single step, offering high efficiency and atom economy. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives.

A common three-component reaction for the synthesis of 5-aminopyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. nih.gov This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization.

Another example is a four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles, which involves an aldehyde, malononitrile, a β-ketoester, and hydrazine. nih.gov These reactions can be catalyzed by various catalysts, including Lewis acids and organocatalysts, and can often be performed in environmentally friendly solvents like water. mdpi.compreprints.org

ComponentsProduct TypeKey Steps
Aldehyde, Malononitrile, Hydrazine5-Aminopyrazole-4-carbonitrileKnoevenagel condensation, Michael addition, Cyclization nih.gov
Aldehyde, Malononitrile, β-Ketoester, HydrazinePyrano[2,3-c]pyrazoleKnoevenagel condensation, Michael addition, Cyclization nih.gov
Enaminone, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetatePyrazolo[3,4-b]pyridineCondensation, Cyclization preprints.org

Precursor-Based Synthetic Pathways

Precursor-based pathways involve the synthesis of an intermediate which is then converted to the final pyrazole product. These methods allow for a more controlled and often regioselective synthesis.

Utilization of (Ethoxymethylene)malononitrile Derivatives

(Ethoxymethylene)malononitrile and its derivatives are versatile precursors for the synthesis of 5-aminopyrazoles. The reaction of (ethoxymethylene)malononitrile with aryl hydrazines is a well-established method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. scirp.org This reaction proceeds with high regioselectivity, affording the 5-amino isomer as the exclusive product.

Similarly, ethyl (ethoxymethylene)cyanoacetate can be reacted with hydrazine derivatives to produce ethyl 5-aminopyrazole-4-carboxylates. This reaction provides a direct route to 5-aminopyrazoles with a carboxylate group at the 4-position, which can be further modified.

PrecursorReagentProduct
(Ethoxymethylene)malononitrileAryl hydrazine5-Amino-1-aryl-1H-pyrazole-4-carbonitrile scirp.org
Ethyl (ethoxymethylene)cyanoacetateHydrazine hydrate (B1144303)Ethyl 3-aminopyrazole-4-carboxylate nih.gov

Reactions Involving Hydrazine Derivatives with Active Methylene (B1212753) Compounds

The condensation of hydrazine derivatives with active methylene compounds is a cornerstone of pyrazole synthesis. researchgate.net Active methylene compounds, such as β-ketonitriles and malononitrile, readily react with hydrazines to form the pyrazole ring.

The reaction of β-ketonitriles with hydrazines is a versatile method for the synthesis of 5-aminopyrazoles. beilstein-journals.org The reaction is believed to proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization. This method has been widely used to prepare a variety of substituted 5-aminopyrazoles.

Furthermore, ketene (B1206846) dithioacetal derivatives, which are active methylene compounds, can be cyclized with hydrazine hydrate to yield pyrazole derivatives. For example, novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have been synthesized from the condensation of various hydrazides with a ketene dithioacetal. researchgate.net

Strategies Employing Cyanoacetamide Anions

The synthesis of 5-aminopyrazole-4-carboxamides can be conceptually approached through the cyclization of precursors built from cyanoacetamide. A plausible synthetic pathway to 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide involves the reaction of a suitably substituted three-carbon electrophile with hydrazine. A key precursor, ethyl 2-cyano-3-ethoxyacrylate, serves as a viable starting material. The reaction of this α,β-unsaturated ester with hydrazine hydrate is expected to proceed via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization with the nitrile group to form the pyrazole ring. Subsequent aminolysis of the ester would yield the desired carboxamide.

A closely related and well-documented synthesis is that of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and aryl hydrazines. researchgate.net This reaction proceeds smoothly at reflux in ethanol, demonstrating the feasibility of using ethoxy-activated methylene compounds for the construction of the pyrazole ring. researchgate.net By analogy, the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine would be expected to yield the corresponding 5-aminopyrazole.

In a similar vein, the reaction of cyanoacetamide anions with appropriate precursors can lead to the formation of the pyrazole ring. For instance, the in-situ generation of a cyanoacetamide anion, which then reacts with a brominated hydrazone intermediate, has been utilized in the synthesis of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors. nih.gov This highlights the versatility of cyanoacetamide as a nucleophilic building block in pyrazole synthesis.

Approaches from Benzoyl Isothiocyanate and Malononitrile

While a direct synthesis of this compound from benzoyl isothiocyanate and malononitrile is not explicitly detailed in the literature, related multi-component reactions provide a conceptual framework. Three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative are commonly employed for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. nih.govnih.govrsc.org The initial step in these reactions is typically a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. nih.gov Subsequent Michael addition of the hydrazine and intramolecular cyclization leads to the pyrazole product. nih.gov

The incorporation of a benzoyl isothiocyanate functionality would introduce additional complexity and potential for diverse reactivity. While not leading directly to the target compound, this approach is valuable for the synthesis of other functionalized pyrazole derivatives.

Functional Group Transformation and Modification

Hydrolysis of Nitrile Functionality to Carboxamide

The conversion of a nitrile group to a carboxamide is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. The hydrolysis of the nitrile precursor, 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile, would provide a direct route to the target carboxamide.

While specific conditions for the hydrolysis of this particular substituted pyrazole are not extensively documented, general procedures for nitrile hydrolysis are well-established. Basic hydrolysis, often employing aqueous sodium hydroxide (B78521) or potassium hydroxide, is a common method. The reaction typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide.

It is important to note that the conditions for hydrolysis must be carefully controlled to avoid over-hydrolysis of the resulting carboxamide to the corresponding carboxylic acid. The presence of other functional groups on the pyrazole ring, such as the amino and ethoxy groups, may influence the reactivity and require optimization of the reaction conditions.

Alkylation and Arylation Procedures at Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, and in the case of 1H-pyrazoles, both are potential sites for alkylation and arylation. The regioselectivity of these reactions is a critical consideration in the synthesis of pyrazole derivatives. The substitution pattern on the pyrazole ring plays a significant role in directing the incoming electrophile to either the N1 or N2 position.

Alkylation:

The N-alkylation of pyrazoles is influenced by both steric and electronic factors. For 3-substituted pyrazoles, alkylation often leads to a mixture of N1 and N2 isomers. A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions (K2CO3 in DMSO) has demonstrated that regioselective N1-alkylation can be achieved. acs.org The regioselectivity is influenced by the nature of the substituent at the 3-position. acs.org A catalyst-free Michael reaction has also been reported for the highly regioselective N1-alkylation of 1H-pyrazoles. semanticscholar.orgresearchgate.net

For 5-amino-1H-pyrazole-4-carboxamide derivatives, the presence of the amino and carboxamide groups will influence the electron density at the ring nitrogen atoms and thus the regioselectivity of alkylation.

Arylation:

N-arylation of pyrazoles can be achieved through various methods, with copper- and palladium-catalyzed cross-coupling reactions being the most prominent. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the N-arylation of azoles. The choice of catalyst system can be crucial for achieving high selectivity. For instance, in the N-arylation of 2-aminobenzimidazoles, a palladium-catalyzed method selectively arylates the exocyclic amino group, while a copper-catalyzed procedure favors arylation of the azole nitrogen. core.ac.uk

The regioselectivity of N-arylation of unsymmetrical pyrazoles is also a key challenge. Laccase-mediated arylation of 5-aminopyrazoles has been shown to be chemoselective for the C-4 position, avoiding N-arylation. researchgate.netnih.gov For direct N-arylation, the steric and electronic properties of both the pyrazole and the arylating agent will determine the isomeric ratio of the products.

Chemical Transformations and Reactivity of 5 Amino 3 Ethoxy 1h Pyrazole 4 Carboxamide

Reactivity of the Amino Group

The exocyclic amino group at the C-5 position of the pyrazole (B372694) ring is a primary site of nucleophilic reactivity. This reactivity is central to many of the compound's synthetic applications, enabling the construction of fused heterocyclic systems and other functionalized derivatives. nih.gov

Acylation Reactions

The amino group of 5-aminopyrazole derivatives readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acylated products. These reactions are a common strategy for introducing new functional groups and for the synthesis of more complex molecules. For instance, the reaction of 5-aminopyrazoles with substituted benzoyl chlorides can yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov This reactivity highlights the nucleophilic character of the amino group and its accessibility for chemical modification. nih.gov

Reactant 1Reactant 2Product
5-aminopyrazole derivativeSubstituted benzoyl chlorideN-(pyrazol-5-yl)benzamide derivative
5-amino-1,3-dimethylpyrazole-4-carboxylic acidPhenyl isocyanateN-phenyl amide derivative

This table illustrates common acylation reactions involving the amino group of pyrazole derivatives.

Diazotization Reactions for Fused Heterocycle Synthesis

The amino group can be converted to a diazonium salt through treatment with nitrous acid. These diazonium intermediates are highly reactive and can undergo intramolecular cyclization to form a variety of fused heterocyclic systems. This strategy is particularly useful for the synthesis of pyrazolo[3,4-d] researchgate.netresearchgate.netmdpi.comtriazin-4-ones. The diazotization of 5-amino-1H-pyrazole-4-carbonitriles, for example, leads to the formation of a new triazine ring fused to the pyrazole core. conicet.gov.ar Similarly, ethyl 3-amino-1H-pyrazole-4-carboxylate can be diazotized and coupled with active methylene (B1212753) compounds to synthesize pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine derivatives. researchgate.netnih.gov

Starting MaterialReagentsFused Heterocycle
5-amino-1H-pyrazole-4-carbonitrilesNaNO2, HCl/AcOHPyrazolo[3,4-d] researchgate.netresearchgate.netmdpi.comtriazin-4-one
Ethyl 3-amino-1H-pyrazole-4-carboxylateNaNO2, HCl; then active methylene compoundPyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine derivative

This table summarizes the synthesis of fused heterocycles via diazotization of aminopyrazoles.

Condensation Reactions with Electrophilic Reagents

The nucleophilic amino group readily participates in condensation reactions with a wide range of electrophilic reagents. These reactions are fundamental to the construction of larger, more complex heterocyclic structures. For example, 5-aminopyrazoles react with 1,3-bielectrophilic reagents, such as β-ketoesters and enaminones, to form fused pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govchim.it The reaction of 5-aminopyrazoles with N-substituted isatin (B1672199) can lead to the formation of pyrazole-oxindole hybrid systems. encyclopedia.pub These condensation reactions often proceed with high regioselectivity, which is crucial for the controlled synthesis of specific isomers. researchgate.net

Electrophilic Behavior of the Pyrazole Ring

While the amino group imparts significant nucleophilic character to the molecule, the pyrazole ring itself can exhibit electrophilic behavior, particularly at the C-3 and C-5 positions. However, due to the presence of the electron-donating amino and ethoxy groups, the pyrazole ring in 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide is generally considered to be electron-rich. researchgate.net This high electron density makes electrophilic substitution reactions at the C-4 position a common feature of pyrazole chemistry. researchgate.net The introduction of electron-donating groups, such as methyl groups, can further increase the nucleophilicity of the pyrazole ring and promote competitive iodination reactions. researchgate.net

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for the construction of complex polycyclic systems from relatively simple starting materials. rsc.org The unique structure of this compound, with its multiple nucleophilic and potentially electrophilic sites, makes it a suitable substrate for such transformations.

Formation of Imidazopyrazoles

The synthesis of imidazopyrazoles from 5-aminopyrazole derivatives is a well-established annulation strategy. This transformation typically involves the reaction of the 5-aminopyrazole with a suitable 1,2-dielectrophilic reagent. The reaction proceeds through a sequence of condensation and cyclization steps, ultimately leading to the formation of a new imidazole (B134444) ring fused to the pyrazole core. For example, the reaction of a 5-aminopyrazole with an α-haloketone would first involve the alkylation of the exocyclic amino group, followed by an intramolecular cyclization to form the imidazopyrazole ring system. This approach provides a versatile route to a class of compounds with potential biological activity. chim.it

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The construction of the pyrazolo[1,5-a]pyrimidine ring system from 5-aminopyrazole precursors is a well-established and widely utilized transformation in heterocyclic chemistry. nih.govbeilstein-journals.org This synthesis is typically achieved through the cyclocondensation reaction of the 5-aminopyrazole with a 1,3-bielectrophilic reagent, such as a β-dicarbonyl compound, β-ketoester, or enaminone. beilstein-journals.orgrsc.org

For this compound, the reaction proceeds via an initial nucleophilic attack by the exocyclic 5-amino group—the most nucleophilic center in the molecule—onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization with the elimination of a water molecule, leading regioselectively to the formation of the pyrazolo[1,5-a]pyrimidine core. beilstein-journals.org The reaction is often catalyzed by acid and may be performed under conventional heating or microwave irradiation. nih.govbeilstein-journals.org

The reaction of this compound with various β-dicarbonyl compounds yields a range of substituted pyrazolo[1,5-a]pyrimidines, as illustrated in the table below.

Reactant (1,3-Bielectrophile)Reaction ConditionsProduct
AcetylacetoneAcetic Acid, Reflux3-Carboxamido-2-ethoxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Ethyl AcetoacetateAcetic Acid / H₂SO₄ (cat.), Reflux3-Carboxamido-2-ethoxy-5-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine
Diethyl MalonateSodium Ethoxide, Ethanol, Reflux3-Carboxamido-2-ethoxy-5,7-dihydroxypyrazolo[1,5-a]pyrimidine
3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone)DMF, 150°C, Microwave3-Carboxamido-2-ethoxy-7-phenylpyrazolo[1,5-a]pyrimidine

Construction of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines, which are isomers of the pyrazolo[1,5-a]pyrimidines, are synthesized when the reaction pathway involves the formation of the pyrimidine (B1678525) ring using both the 5-amino group and the C4 carbon of the pyrazole. beilstein-journals.orgnih.gov A common and effective method for this transformation is the reaction of a 5-aminopyrazole-4-carboxamide with formamide (B127407), which serves as both a reactant and a solvent. nih.gov

An alternative modern approach involves a one-flask synthesis where the 5-aminopyrazole is first treated with a Vilsmeier reagent, generated in situ from an N,N-disubstituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as POCl₃ or PBr₃). nih.govnih.govsemanticscholar.org This forms a formamidine (B1211174) intermediate involving the 5-amino group. Subsequent intramolecular cyclization, often promoted by the addition of a reagent like hexamethyldisilazane (B44280) (HMDS), yields the pyrazolo[3,4-d]pyrimidine ring system. nih.govnih.gov This method offers high efficiency for constructing this particular heterocyclic core. nih.gov

The table below outlines representative transformations of this compound into pyrazolo[3,4-d]pyrimidine derivatives.

ReagentsReaction ConditionsProduct
Formamide (HCONH₂)190°C, Heat2-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one-3-carboxamide
1. DMF, PBr₃ 2. Hexamethyldisilazane (HMDS)1. 60°C 2. Reflux2-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide
Triethyl Orthoformate, then Hydrazine (B178648) Hydrate (B1144303)Acetic Anhydride, Reflux4-Amino-2-ethoxy-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Formation of Pyrazolyl-1,2,4-triazines

The synthesis of fused pyrazolotriazine systems from 5-aminopyrazoles typically proceeds via diazotization of the exocyclic 5-amino group, followed by a coupling and cyclization sequence. sciencepublishinggroup.comresearchgate.net Specifically for the formation of the pyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine scaffold, the 5-amino group of this compound is first converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. sciencepublishinggroup.com

This reactive diazonium intermediate is then coupled with a compound containing an active methylene group, such as malononitrile (B47326) or a β-ketoester. The resulting hydrazone derivative undergoes a spontaneous or acid-catalyzed intramolecular cyclization, where the endocyclic N1 of the pyrazole ring attacks the nitrile or ester group, leading to the formation of the fused triazine ring. sciencepublishinggroup.com This sequence provides a regioselective route to the pyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine system. sciencepublishinggroup.comresearchgate.net

Key examples of this synthetic route are summarized in the following table.

ReagentsReaction ConditionsProduct
1. NaNO₂, HCl (aq.), 0-5°C 2. Malononitrile, PyridineAcetic Acid, Heat7-Amino-3-carboxamido-2-ethoxy-4-imino-4H-pyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine
1. NaNO₂, H₂SO₄ (aq.), 0-5°C 2. Ethyl Cyanoacetate, Sodium AcetateAcetic Acid, Reflux3-Carboxamido-2-ethoxy-4-oxo-7-yl(amino)-3,4-dihydropyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine
1. NaNO₂, HCl (aq.), 0-5°C 2. Acetylacetone, PyridineAcetic Acid, Heat7-Acetyl-3-carboxamido-2-ethoxy-4-methylpyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine

Regioselectivity in Derivatization Reactions

The regioselectivity observed in the synthesis of fused heterocycles from this compound is a direct consequence of the different nucleophilic characters of its two key nitrogen atoms: the exocyclic 5-amino group (-NH₂) and the endocyclic pyrazole ring nitrogen (N1-H). nih.govbeilstein-journals.org

In nearly all cyclocondensation reactions with 1,3-bielectrophiles, such as β-diketones or enaminones, the initial reaction occurs at the exocyclic 5-amino group. nih.gov This is because the lone pair of electrons on the exocyclic nitrogen is more available for nucleophilic attack compared to the endocyclic nitrogen. The higher nucleophilicity of the 5-amino group dictates the formation of pyrazolo[1,5-a]pyrimidine derivatives, where the new pyrimidine ring is fused across the N1 and C5 positions of the original pyrazole. nih.govbeilstein-journals.org This outcome is generally favored under both kinetic and thermodynamic control. beilstein-journals.org

Several factors reinforce this regiochemical preference:

Electronic Effects: The exocyclic amino group is generally considered to have a higher electron density and basicity, making it a stronger nucleophile than the endocyclic nitrogen, whose electrons are part of the aromatic pyrazole ring system. nih.gov

Reaction Mechanism: The formation of the pyrazolo[1,5-a]pyrimidine isomer involves a straightforward condensation-cyclization pathway that is energetically favorable. beilstein-journals.org

The alternative regioisomer, a pyrazolo[3,4-b]pyridine, would require an initial attack from the C4 position of the pyrazole. While possible, this pathway is generally less favored unless the 5-amino and N1 positions are blocked or the reaction conditions are specifically designed to promote C4 reactivity. nih.gov Similarly, the formation of pyrazolo[5,1-b] type structures is less common as it would require the less nucleophilic N1 atom to initiate the reaction. beilstein-journals.org Therefore, the inherent electronic properties of the 5-aminopyrazole scaffold reliably direct the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org

Derivatives and Analogues of 5 Amino 3 Ethoxy 1h Pyrazole 4 Carboxamide

Structural Diversification at the Pyrazole (B372694) Ring

The pyrazole ring of 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide offers multiple sites for structural modification, allowing for the fine-tuning of its chemical and physical properties. Key areas of diversification include N-substitution, variation of the C3-alkoxy group, and alterations to the C4-carboxamide moiety.

The pyrazole ring of this compound possesses two nitrogen atoms, N1 and N2, which can be substituted, most commonly through alkylation or arylation. The regioselectivity of this substitution is a critical aspect, as the position of the substituent significantly influences the molecule's reactivity and properties. Generally, the reaction of NH-pyrazoles with alkylating or arylating agents can lead to a mixture of N1 and N2 isomers.

The outcome of N-substitution is governed by a combination of steric and electronic factors, as well as the reaction conditions. The nature of the substituent on the pyrazole ring, the type of electrophile used, and the choice of solvent and base all play a role in directing the substitution to a specific nitrogen atom. For instance, the presence of bulky groups on the pyrazole ring may sterically hinder substitution at the adjacent nitrogen atom. Electron-donating or electron-withdrawing groups on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of the reaction.

The introduction of a substituent at the N1 position can alter the reactivity of the 5-amino group, which is a key site for further chemical transformations. This modification can impact the nucleophilicity of the amino group, affecting its ability to participate in cyclization reactions to form fused heterocyclic systems.

FactorInfluence on N-SubstitutionResearch Finding
Steric Hindrance Bulky groups near a nitrogen atom can favor substitution at the less hindered nitrogen.The regioselectivity of N-alkylation in pyrazoles is often controlled by the steric environment around the nitrogen atoms.
Electronic Effects Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the nitrogen atoms, affecting the rate and regioselectivity of substitution.The electronic nature of substituents on the pyrazole ring has a pronounced effect on the N-substitution pattern.
Reaction Conditions The choice of base, solvent, and electrophile can significantly influence the ratio of N1 to N2 substituted products.Optimized reaction conditions are crucial for achieving high regioselectivity in the N-alkylation of pyrazoles.

The ethoxy group at the C3 position of the pyrazole ring is another site for structural modification. By varying the alkoxy group, a series of analogues can be synthesized, which may exhibit different physical, chemical, and biological properties. The synthesis of such analogues typically involves the use of different alkoxy-substituted starting materials in the initial pyrazole ring formation.

The general synthetic route to 5-aminopyrazole-4-carboxamides often involves the condensation of a hydrazine (B178648) with a β-ketonitrile or a similar 1,3-dielectrophilic compound. By employing starting materials with different alkoxy groups (e.g., methoxy, propoxy, isopropoxy), a range of C3-alkoxy analogues of 5-amino-1H-pyrazole-4-carboxamide can be prepared.

The nature of the alkoxy group can influence the lipophilicity and steric properties of the molecule. These changes can, in turn, affect how the molecule interacts with biological targets or its solubility in various solvents. While the ethoxy derivative is a common example, the exploration of other alkoxy analogues provides a means to systematically study structure-activity relationships.

The carboxamide group at the C4 position is a versatile functional group that can undergo a variety of chemical transformations. These modifications can lead to a wide range of derivatives with potentially altered properties.

Common modifications to the C4-carboxamide moiety include:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as esters or other amides.

Dehydration: The carboxamide can be dehydrated to a nitrile group using various dehydrating agents.

Reduction: The carboxamide can be reduced to an amine.

N-Substitution: The hydrogen atoms on the amide nitrogen can be substituted with various alkyl or aryl groups.

These transformations allow for the introduction of a wide range of functional groups at the C4 position, significantly expanding the chemical diversity of derivatives that can be obtained from the this compound scaffold. For instance, the synthesis of novel pyrazole-4-carboxamide analogues as potential kinase inhibitors has been a significant area of research.

ModificationReagents/ConditionsProduct Functional Group
Hydrolysis Acid or baseCarboxylic acid
Amide Coupling Carboxylic acid, amine, coupling agentSubstituted amide
Esterification Carboxylic acid, alcohol, acid catalystEster
Dehydration Dehydrating agent (e.g., POCl₃)Nitrile

Fused Heterocyclic Systems Derived from the 5-Aminopyrazole-4-carboxamide Scaffold

The 5-aminopyrazole-4-carboxamide scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The presence of the 5-amino group and the adjacent endocyclic nitrogen atom (N1) allows this molecule to act as a 1,3-binucleophile in cyclocondensation reactions with 1,3-bielectrophilic reagents. This reactivity is extensively utilized to construct various fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable interest. The synthesis of this scaffold from 5-aminopyrazoles is a well-established and versatile method. nih.govnih.govencyclopedia.pub The reaction typically involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com

The reaction of this compound with various β-dicarbonyl compounds, β-enaminones, or β-ketoesters can lead to the formation of a variety of substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-bielectrophile, as well as the reaction conditions. nih.gov

Once the pyrazolo[1,5-a]pyrimidine (B1248293) core is formed, it can be further functionalized. Common functionalization strategies include electrophilic substitution reactions on the pyrazole or pyrimidine (B1678525) ring, and palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents. nih.govresearchgate.net For example, halogenated pyrazolo[1,5-a]pyrimidines can serve as versatile intermediates for introducing a wide range of functional groups through Suzuki-Miyaura or Heck coupling reactions. nih.gov

Pyrazolo[3,4-d]pyrimidines represent another important class of fused heterocycles that can be synthesized from 5-aminopyrazole-4-carboxamide precursors. tandfonline.com These compounds are structural isomers of pyrazolo[1,5-a]pyrimidines and are also of significant interest.

The synthesis of the pyrazolo[3,4-d]pyrimidine ring system often involves the reaction of a 5-aminopyrazole-4-carboxamide or a related derivative with a one-carbon electrophile. For example, cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with formamide (B127407) leads to the formation of a pyrazolo[3,4-d]pyrimidinone. tandfonline.com Another approach involves a one-flask reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a coupling agent like PBr₃, followed by heterocyclization. nih.govsemanticscholar.org

The functionalization of the pyrazolo[3,4-d]pyrimidine core can be achieved through various synthetic transformations. For instance, a pyrazolo[3,4-d]pyrimidinone can be converted to a chloropyrazolo[3,4-d]pyrimidine, which can then undergo nucleophilic substitution reactions to introduce various amino or other substituents. tandfonline.com Oxidative annulation reactions involving 5-aminopyrazoles, aldehydes, and nitriles have also been developed as a modern approach to construct this scaffold. researchgate.net

Imidazopyrazoles and Their Synthetic Pathways

The synthesis of imidazopyrazoles from 5-aminopyrazole derivatives can be achieved through various cyclization strategies. One common approach involves the reaction of a 5-aminopyrazole with a suitable one-carbon building block, leading to the formation of the fused imidazole (B134444) ring. For instance, the reaction of 5-amino-4-nitrosopyrazoles with the Vilsmeier reagent (HCONH₂/POCl₃) can lead to the formation of imidazo[4,5-c]pyrazoles. This process involves a series of steps including denitrosation, amidination, cyclization, substitution, and hydrogen migration. researchgate.net

While direct synthesis from this compound is not extensively detailed in readily available literature, analogous transformations provide a basis for potential synthetic routes. For example, the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine (B1669602) has been utilized to produce 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. nuph.edu.ua This highlights the utility of the amino group in the pyrazole ring for constructing fused imidazole systems.

A plausible pathway for the synthesis of an imidazopyrazole derivative from this compound could involve an initial transformation of the 4-carboxamide group to a functionality more amenable to cyclization with the adjacent 5-amino group, or direct cyclization with a reagent that can react with both the amino and carboxamide groups.

Table 1: Synthetic Approaches to Imidazopyrazoles from Aminopyrazole Precursors

PrecursorReagent(s)Fused SystemReference
5-Amino-4-nitrosopyrazolesVilsmeier reagent (HCONH₂/POCl₃)Imidazo[4,5-c]pyrazoles researchgate.net
N-Boc-4-aminopyrazole-5-carbaldehydesCreatinine6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines nuph.edu.ua

Pyrazolotriazines and Other Nitrogen-Containing Fused Systems

The synthesis of pyrazolotriazines from 5-aminopyrazole precursors is a well-established method, often proceeding through a diazotization reaction followed by intramolecular cyclization. Specifically, 3,6-dihydro-4H-pyrazolo[3,4-d] conicet.gov.armdpi.comnih.govtriazin-4-ones can be synthesized from 3-amino-1H-pyrazole-4-carboxamides. nih.gov This reaction involves the conversion of the 5-amino group into a diazonium salt, which then cyclizes with the adjacent 4-carboxamide group to form the fused triazine ring.

This synthetic strategy is applicable to a range of substituted 5-aminopyrazoles. The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium, such as a mixture of hydrochloric acid and acetic acid. conicet.gov.ar The resulting diazonium intermediate readily undergoes cyclization to yield the pyrazolotriazinone. It is presumed that a similar reaction with this compound would yield the corresponding 6-ethoxy-3,6-dihydro-4H-pyrazolo[3,4-d] conicet.gov.armdpi.comnih.govtriazin-4-one.

The reaction is believed to proceed through the formation of a diazocarboxamide or a diazoic acid intermediate, which facilitates the intramolecular ring closure. conicet.gov.ar This one-pot synthesis provides an efficient route to these fused heterocyclic systems.

Table 2: Synthesis of Pyrazolotriazinones from Aminopyrazole Precursors

PrecursorReagent(s)Fused SystemReference
3-Amino-1H-pyrazole-4-carboxamidesSodium Nitrite, Acid3,6-Dihydro-4H-pyrazolo[3,4-d] conicet.gov.armdpi.comnih.govtriazin-4-ones nih.gov
5-Amino-1H-pyrazole-4-carbonitrilesSodium Nitrite, HCl/AcOHPyrazolo[3,4-d] conicet.gov.armdpi.comnih.govtriazin-4-ones conicet.gov.ar
Ethyl 3-amino-1H-pyrazole-4-carboxylateDiazotization, Coupling, CyclizationPyrazolo[5,1-c] conicet.gov.armdpi.comresearchgate.nettriazine derivatives researchgate.net

Computational Chemistry and Spectroscopic Characterization of 5 Amino 3 Ethoxy 1h Pyrazole 4 Carboxamide

Theoretical Investigations of Molecular Structure and Electronic Properties

Theoretical investigations are instrumental in understanding the fundamental characteristics of 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide at the atomic level. These studies typically employ quantum chemical calculations to model the molecule's behavior and properties.

The conformational landscape of this compound is explored through quantum chemical calculations, most commonly using Density Functional Theory (DFT). These calculations help identify the most stable three-dimensional arrangements of the atoms (conformers) by mapping the potential energy surface. The relative energies of different conformers, arising from the rotation around single bonds—such as those in the ethoxy and carboxamide side chains—are determined to predict the most likely structures at equilibrium.

Methodology: A common approach involves a systematic scan of the torsional angles of the flexible side chains, followed by geometry optimization of the resulting structures. The energies of the optimized conformers are then compared to identify the global minimum and other low-energy conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Torsional Angle (C-C-O-C) Torsional Angle (C-C(O)-N) Relative Energy (kcal/mol)
1 180° (anti-periplanar) 0° (syn-periplanar) 0.00
2 60° (gauche) 0° (syn-periplanar) 1.25

This table is illustrative and based on typical energy differences for similar molecular structures.

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These predictions are valuable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.) can be computed. These calculated frequencies help in the interpretation of experimental infrared spectra, allowing for the identification of key functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. This information is crucial for understanding the electronic structure and chromophoric properties of the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrazole (B372694) Derivative

Parameter Predicted Value Experimental Value
¹H NMR (δ, ppm) 7.5 (NH), 5.8 (NH₂), 4.1 (CH₂), 1.4 (CH₃) 7.3 (NH), 5.6 (NH₂), 4.0 (CH₂), 1.3 (CH₃)
¹³C NMR (δ, ppm) 165 (C=O), 158 (C-N), 145 (C-N), 95 (C-C), 60 (CH₂), 15 (CH₃) 163 (C=O), 156 (C-N), 143 (C-N), 97 (C-C), 59 (CH₂), 14 (CH₃)

Note: The data in this table is representative of typical pyrazole structures and serves for comparison purposes.

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a deeper understanding of the reaction kinetics and thermodynamics, which can be used to optimize reaction conditions. A proposed mechanism for the synthesis of similar pyrazole derivatives often involves the cyclocondensation of a β-keto nitrile with hydrazine (B178648). nih.gov Computational studies can model the energies of the reactants, intermediates, transition states, and products to determine the most favorable reaction pathway.

In Silico Molecular Design and Optimization Studies

The pyrazole scaffold is a common feature in many biologically active molecules. mdpi.com In silico methods are therefore extensively used to design and optimize pyrazole derivatives for various applications, particularly in drug discovery.

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com For pyrazole derivatives, SAR studies have been instrumental in the development of kinase inhibitors. researchgate.net By systematically modifying the substituents on the pyrazole ring and correlating these changes with biological activity, researchers can build predictive models to guide the design of more potent and selective compounds. For this compound, the amino, ethoxy, and carboxamide groups are key points for modification to explore the SAR.

Table 3: Hypothetical Structure-Activity Relationship for Pyrazole-based Kinase Inhibitors

R¹ (Position 3) R² (Position 4) R³ (Position 5) IC₅₀ (nM)
-OCH₃ -CONH₂ -NH₂ 150
-OC₂H₅ -CONH₂ -NH₂ 120
-OC₂H₅ -CN -NH₂ 200

This table illustrates how modifications to the pyrazole core can influence inhibitory activity, with lower IC₅₀ values indicating higher potency.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. researchgate.net This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Pyrazole derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various enzymes, including kinases and DNA gyrase. nih.govmdpi.com These studies have shown that the pyrazole core can form key hydrogen bonds and other interactions within the active site of these proteins. researchgate.net The binding affinity, often expressed as a binding energy, can be calculated to rank potential drug candidates.

Table 4: Representative Molecular Docking Results for Pyrazole Derivatives with a Protein Kinase

Compound Binding Energy (kcal/mol) Key Interacting Residues Hydrogen Bonds
Derivative A -9.8 GLU-91, LEU-144, ASP-154 2
Derivative B -10.5 GLU-91, CYS-142, ASP-154 3

This table provides an example of the type of data generated from molecular docking studies, showing how different pyrazole derivatives can interact with a protein target.

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation and characterization of a novel or synthesized compound like this compound rely on a combination of advanced spectroscopic methods. Each technique provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in the molecule. For this compound, one would expect to observe distinct signals for the ethoxy group's triplet (CH₃) and quartet (CH₂), broad singlets for the amino (NH₂) and amide (CONH₂) protons, and a singlet for the pyrazole ring NH. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the connectivity of these protons.

¹³C NMR: This spectrum would show signals for each unique carbon atom. The number of signals would confirm the molecular symmetry. Expected signals include those for the two carbons of the ethoxy group, the pyrazole ring carbons (C3, C4, C5), and the carbonyl carbon (C=O) of the carboxamide group, which would appear significantly downfield.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei to piece together the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, such as those within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, definitively assigning the carbon signals for the ethoxy CH₂ and CH₃.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations. Key correlations would be expected from the ethoxy protons to the C3 carbon of the pyrazole ring and from the amide protons to the C4 and carbonyl carbons, confirming the placement of the substituents.

Hypothetical ¹H and ¹³C NMR Data Table

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
CH₃ (ethoxy)~1.3 (t)~15
CH₂ (ethoxy)~4.2 (q)~65
C4-HNot applicable~90
C3Not applicable~155
C5Not applicable~150
C=O (amide)Not applicable~165
NH (pyrazole)~12.0 (s, br)Not applicable
NH₂ (amino)~5.5 (s, br)Not applicable
NH₂ (amide)~7.0 & 7.5 (s, br)Not applicable

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₁₀N₄O₂), the expected exact mass would be calculated. The measured mass from an HRMS experiment (e.g., via ESI or APCI techniques) would be compared to the theoretical mass, with a very small mass error (typically < 5 ppm) confirming the molecular formula.

Hypothetical HRMS Data Table

Parameter Value
Molecular FormulaC₆H₁₀N₄O₂
Theoretical Mass [M+H]⁺171.0877 Da
Measured Mass [M+H]⁺171.08xx Da (Hypothetical)
Mass Error< 5 ppm (Expected)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. The spectrum for this compound would be expected to show distinct absorption bands corresponding to the various N-H, C=O, C-O, and C=N bonds within the molecule.

Hypothetical IR Data Table

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3100N-H stretchingAmino (NH₂), Amide (NH₂), Pyrazole (NH)
2980-2850C-H stretchingAlkyl (ethoxy group)
~1660C=O stretchingAmide I band
~1620N-H bendingAmino/Amide II band
~1580C=N, C=C stretchingPyrazole ring
1250-1050C-O stretchingEther (ethoxy group)

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of the compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonding involving the amino, amide, and pyrazole N-H groups and the carbonyl oxygen, which are critical to understanding the compound's solid-state properties.

Hypothetical Crystallographic Data Table

Parameter Value
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
a (Å)Example: 8.5
b (Å)Example: 10.2
c (Å)Example: 9.1
β (°)Example: 95.5
Z (molecules/unit cell)4
Key Bond Lengths (Å)C4-C(O), C(O)-N, C3-O, O-CH₂, etc.
Key Intermolecular BondsN-H···O, N-H···N (Hydrogen Bonds)

Future Research Directions and Perspectives on 5 Amino 3 Ethoxy 1h Pyrazole 4 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide and its derivatives hinges on the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes often rely on the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.it A key area for future research will be the refinement of these processes to enhance yield, purity, and scalability while minimizing waste.

One promising direction is the exploration of green chemistry principles. This includes the use of recyclable catalysts, such as magnetic nanoparticles, to facilitate the synthesis of aminopyrazole derivatives. rsc.org The application of mechanochemical reactions, which reduce or eliminate the need for solvents, also presents an attractive, sustainable alternative. rsc.org Furthermore, flow chemistry techniques could be employed to enable continuous production, offering better control over reaction parameters and improving safety and efficiency.

Future synthetic strategies could also focus on one-pot, multi-component reactions to construct the pyrazole (B372694) core and introduce functional diversity in a single step. rsc.org Research into novel starting materials and reagent systems will be crucial for expanding the accessible chemical space of this compound analogues.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, lower cost, increased safetyDevelopment of recyclable catalysts, solvent-free reaction conditions
Flow Chemistry Improved control, scalability, and safetyOptimization of reactor design and reaction parameters
Multi-component Reactions Increased efficiency, rapid library generationDiscovery of new reaction pathways and compatible functional groups

Advanced Strategies for Structural Diversification and Library Generation

The inherent structural features of this compound provide a versatile platform for creating large and diverse chemical libraries. Future efforts in this area will be directed towards systematic modifications of the pyrazole core to explore structure-activity relationships (SAR) comprehensively.

Key positions for modification include the N1 position of the pyrazole ring, the amino group at C5, and the carboxamide moiety at C4. The ethoxy group at C3, while a defining feature, could also be varied to explore the impact of different alkoxy substituents on biological activity. High-throughput parallel synthesis techniques will be instrumental in generating these libraries efficiently.

The goal of this structural diversification is to fine-tune the compound's properties for specific biological targets. For instance, in the development of kinase inhibitors, modifications can be designed to enhance binding affinity and selectivity. nih.gov The synthesis of pyrazole-fused heterocyclic systems is another promising avenue for creating novel chemical entities with unique pharmacological profiles.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery of novel applications for this compound. Future research will increasingly rely on computational tools for the rational design of new derivatives with desired properties.

Molecular docking studies can predict the binding modes of these compounds with various biological targets, guiding the design of more potent and selective molecules. tandfonline.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, enabling the prediction of the activity of virtual compounds before their synthesis. ijbiotech.com

Furthermore, computational methods can be used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, helping to identify promising drug candidates early in the discovery process. ijbiotech.com The integration of these in silico techniques with experimental validation will streamline the optimization of lead compounds and reduce the time and cost of drug development.

Computational ToolApplication in ResearchExpected Outcome
Molecular Docking Predicting binding interactions with biological targetsDesign of more potent and selective inhibitors
QSAR Modeling Correlating chemical structure with biological activityPrioritization of synthetic targets
ADME/Toxicity Prediction Assessing drug-like properties and potential liabilitiesEarly identification of promising candidates

Identification and Exploration of Unexplored Biological Targets

While pyrazole derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full therapeutic potential of this compound remains to be unlocked. orientjchem.orgglobalresearchonline.net A significant future research direction will be the systematic screening of this compound and its derivatives against a broad array of biological targets.

One area of particular promise is in the field of infectious diseases. For example, 5-aminopyrazole-4-carboxamide analogues have shown potential as inhibitors of Plasmodium falciparum microgametocyte exflagellation, suggesting a role in blocking malaria transmission. nih.gov Similarly, bumped-kinase inhibitors based on this scaffold have demonstrated efficacy against Cryptosporidium parvum, a major cause of diarrheal disease. nih.gov Future studies should expand on these findings, exploring other parasitic and microbial pathogens.

The compound's potential as an anticancer agent also warrants further investigation. The pyrazole core is present in several approved anticancer drugs, and derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as covalent inhibitors of fibroblast growth factor receptors (FGFRs). nih.gov Screening against a panel of cancer cell lines and kinases could reveal novel therapeutic opportunities.

Mechanistic Investigations into Biological and Chemical Activities

A deeper understanding of the molecular mechanisms underlying the biological and chemical activities of this compound is crucial for its future development. Mechanistic studies will provide insights into how this compound interacts with its biological targets and how its structure can be optimized for improved efficacy.

For instance, if a derivative is identified as a potent enzyme inhibitor, detailed kinetic studies and structural biology techniques like X-ray crystallography can elucidate the precise binding mode and key interactions. nih.gov In the context of its antioxidant properties, research could focus on its ability to scavenge free radicals and modulate cellular oxidative stress pathways. nih.gov

Understanding the chemical reactivity of the molecule is also important for predicting its metabolic fate and potential for off-target effects. Studies on its stability, degradation pathways, and potential for forming reactive metabolites will be essential for its development as a safe and effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide, and what critical reaction conditions ensure high yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of (E)-ethyl 2-cyano-3-ethoxyacrylate with tosylhydrazine derivatives, followed by selective functionalization. Key steps include using 4-methylbenzenesulfonylhydrazide for hydrazone formation and urea/thiourea for cyclization. Reaction optimization requires anhydrous conditions, controlled temperature (60–80°C), and catalytic acetic acid to prevent side reactions. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • ¹H-NMR (δ 6.2–6.8 ppm for pyrazole protons, δ 1.3–1.5 ppm for ethoxy groups).
  • IR spectroscopy (C=O stretch ~1680 cm⁻¹, N-H stretch ~3350 cm⁻¹).
  • Mass spectrometry (ESI-MS for molecular ion [M+H]⁺).
    Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures purity .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Analgesic/anti-inflammatory activity : Rat paw edema models (e.g., carrageenan-induced) with indomethacin as a positive control.
  • Enzyme inhibition : Target cyclooxygenase-2 (COX-2) or kinases via fluorometric assays.
  • Dose-response curves (10–100 mg/kg in vivo, 1–50 µM in vitro) and ulcerogenicity assessments (stomach histopathology) are critical for early-stage prioritization .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved for this compound?

  • Methodological Answer : Address discrepancies through:

  • Pharmacokinetic profiling : Assess bioavailability via HPLC-MS plasma analysis.
  • Metabolite identification : Incubate with liver microsomes (e.g., rat/human CYP450 isoforms).
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and tissue penetration .

Q. What computational strategies are effective for predicting the reaction pathways and molecular targets of this compound?

  • Methodological Answer : Combine:

  • Quantum chemical calculations (DFT for transition-state modeling of cyclocondensation).
  • Molecular docking (AutoDock Vina with COX-2 or CB1/CB2 receptors).
  • Machine learning : Train models on pyrazole derivative datasets to predict reaction yields or bioactivity. Validate with experimental data to refine algorithms .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • Methodological Answer :

  • Core modifications : Vary the ethoxy group (e.g., replace with methylthio or phenylamino) to assess steric/electronic effects.
  • Substituent libraries : Synthesize derivatives with halogens (F, Cl) or electron-withdrawing groups at the pyrazole 5-position.
  • Data clustering : Use PCA or hierarchical clustering on bioactivity data to identify critical substituent patterns .

Q. What experimental and computational methods elucidate the reaction mechanism of pyrazole ring formation in this compound?

  • Methodological Answer :

  • Isotopic labeling : Use ¹³C-labeled cyano groups to trace cyclization steps via NMR.
  • Kinetic studies : Monitor intermediates by in-situ FTIR to identify rate-limiting steps.
  • Transition-state analysis : Apply Gaussian09 with B3LYP/6-31G* basis sets to model hydrazone cyclization pathways .

Q. How can multi-step synthesis protocols be optimized for scalability and reproducibility?

  • Methodological Answer :

  • Factorial design : Use Taguchi or Box-Behnken methods to optimize variables (temperature, solvent ratio, catalyst loading).
  • Process analytical technology (PAT) : Implement inline NIR for real-time monitoring.
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

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